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Compound of Interest

Compound Name: (S)-Laudanine

Cat. No.: B133841 Get Quote

An In-depth Technical Guide on the Physical and Chemical Properties of (S)-Laudanine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical

properties of (S)-Laudanine, a naturally occurring benzylisoquinoline alkaloid. The information

is compiled from various scientific databases and literature, with a focus on quantitative data,

experimental methodologies, and its biosynthetic context.

General Information and Chemical Structure
(S)-Laudanine is the (S)-enantiomer of the benzylisoquinoline alkaloid laudanine. It serves as

a key intermediate in the biosynthesis of other important alkaloids, such as papaverine, within

plants like Papaver somniferum.[1][2][3] Its specific stereochemistry is crucial as different

stereoisomers can exhibit distinct biological activities.[2]
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IUPAC Name

5-[[(1S)-6,7-dimethoxy-2-

methyl-3,4-dihydro-1H-

isoquinolin-1-yl]methyl]-2-

methoxyphenol

PubChem

CAS Number 3122-95-0 Guidechem

Molecular Formula C₂₀H₂₅NO₄ [4][5]

Molecular Weight 343.4 g/mol [4]
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Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of (S)-Laudanine.

Where experimental data for the specific (S)-enantiomer is not available, data for the racemic

mixture (Laudanine) or computed predictions are provided and noted.

Table 1: Physical Properties of Laudanine
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Property Value Notes Source

Physical Description Solid Experimental [4]

Melting Point 175.75 °C For (S)-Laudanine Guidechem

167 °C
For racemic

Laudanine
[4][6]

184 - 185 °C
For racemic

Laudanine
[4]

Boiling Point Data not available - -

Optical Rotation, [α] Data not available

As a chiral molecule, it

is optically active, but

a specific rotation

value was not found in

the surveyed

literature.[7][8]

-

Table 2: Chemical and Spectroscopic Properties of Laudanine

Property Value Notes Source

Solubility

Practically insoluble in

water. Soluble in

benzene, chloroform,

hot alcohol; sparingly

soluble in ether.

Experimental [4]

Water: 0.038 g/L Predicted FooDB

pKa (Strongest Acidic) 10.02 Predicted FooDB

pKa (Strongest Basic) 8.27 Predicted FooDB

LogP 3.19 Predicted FooDB

UV max 284 nm (log ε 3.78) Experimental [4]
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Experimental Protocols
Detailed experimental protocols for the characterization of (S)-Laudanine are analogous to

those used for other benzylisoquinoline alkaloids.

Determination of Optical Rotation
The specific rotation of a chiral compound like (S)-Laudanine is determined using a

polarimeter.[9][10]

Sample Preparation: A precise mass of the purified compound is dissolved in a specific

solvent (e.g., ethanol, chloroform) to a known volume, yielding a precise concentration (c, in

g/mL).[11]

Blank Measurement: The polarimeter tube of a known path length (l, in decimeters) is filled

with the pure solvent, and the instrument is zeroed.

Sample Measurement: The tube is then filled with the sample solution, ensuring no air

bubbles are present.

Data Acquisition: Monochromatic plane-polarized light (typically from a sodium D-line at

589.3 nm) is passed through the sample at a controlled temperature (e.g., 20-25 °C).[12]

The observed angle of rotation (α) is measured.

Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l × c).[10] The

value is reported with the solvent, temperature, and wavelength used.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of

(S)-Laudanine.

Sample Preparation: 5-10 mg of the sample is dissolved in an appropriate deuterated solvent

(e.g., CDCl₃, Methanol-d₄) and placed in a 5 mm NMR tube.

1D NMR (¹H and ¹³C):
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¹H NMR: Provides information on the number, environment, and connectivity of protons.

Chemical shifts, integration, and coupling constants are analyzed to assign protons to the

molecular structure.[13][14]

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment

(e.g., aromatic, aliphatic, methoxy).

2D NMR (COSY, HSQC, HMBC, ROESY):

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to

map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for piecing together the

molecular skeleton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the

spatial proximity of protons, which is vital for confirming stereochemistry.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

aiding in identification and structural confirmation. Liquid Chromatography-Mass Spectrometry

(LC-MS) is commonly employed.[15]

Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced

into the mass spectrometer, often after separation via Ultra-High-Performance Liquid

Chromatography (UHPLC).[15][16]

Ionization: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids, which

readily protonate to form [M+H]⁺ ions.[17][18]

MS¹ Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, confirming the

molecular weight. For (S)-Laudanine, this would be approximately m/z 344.4.
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MS² (Tandem MS) Analysis: The parent ion is isolated and subjected to Collision-Induced

Dissociation (CID). The resulting fragment ions are analyzed. For benzylisoquinoline

alkaloids, characteristic fragmentation includes the cleavage of the C1-Cα bond of the benzyl

group, which is a key diagnostic feature.[17][18][19] High-resolution instruments like Q-TOF

(Quadrupole Time-of-Flight) allow for the determination of the elemental composition of

fragments.[17][18]

Experimental and Biosynthetic Workflows
The characterization and synthesis of (S)-Laudanine involve specific, logical workflows.

Sample Preparation

Instrumental Analysis

Data Interpretation

Purified (S)-Laudanine Sample

NMR Spectroscopy
(1D & 2D)

LC-MS/MS
(ESI+, Q-TOF)

Polarimetry

Structural Elucidation Molecular Weight & Formula Stereochemical Purity

Final

Comprehensive Characterization Comprehensive CharacterizationComprehensive Characterization

Click to download full resolution via product page

General analytical workflow for (S)-Laudanine characterization.

Biosynthesis of (S)-Laudanine
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(S)-Laudanine is not a final product but a key intermediate in the biosynthetic pathway of

papaverine in plants.[3][20] The pathway begins with the central precursor (S)-Reticuline.

(S)-Reticuline to (S)-Laudanine: The enzyme (S)-reticuline 7-O-methyltransferase (7OMT)

catalyzes the methylation of the hydroxyl group at the C7 position of (S)-Reticuline to

produce (S)-Laudanine.[1][2]

(S)-Laudanine to (S)-Laudanosine: Subsequently, a 3'-O-methyltransferase (3'OMT)

methylates the remaining phenolic hydroxyl group on (S)-Laudanine to yield (S)-

Laudanosine.[1][3]

Downstream Conversion: (S)-Laudanosine then undergoes N-demethylation to form

tetrahydropapaverine, which is further oxidized to produce papaverine.[3]

(S)-Reticuline

(S)-Laudanine

  7-O-methyltransferase
  (7OMT)

(S)-Laudanosine

  3'-O-methyltransferase
  (3'OMT)

Tetrahydropapaverine

  N-demethylation

Papaverine

  Oxidation
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Biosynthetic pathway from (S)-Reticuline to Papaverine.

Biological Activity
Laudanine is classified as a benzylisoquinoline alkaloid, a class known for diverse and potent

pharmacological activities, including analgesic and anti-infective properties.[6] While specific

signaling pathway interactions for (S)-Laudanine are not extensively detailed, its precursor role

in the synthesis of pharmacologically active compounds like papaverine underscores its

importance.[20] Papaverine itself acts as a smooth muscle relaxant and vasodilator by

inhibiting phosphodiesterase, which increases intracellular levels of cAMP.[20] Further research

is required to determine if (S)-Laudanine possesses its own distinct biological activities or

primarily functions as a biosynthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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